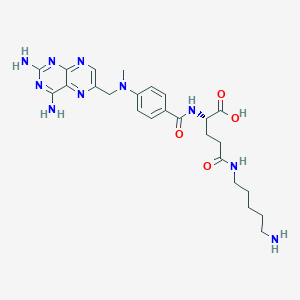

N-(5-Aminopentyl) Methotrexate Amide

Description

N-(5-Aminopentyl) Methotrexate Amide is a structural derivative of methotrexate (MTX), a well-known antifolate and chemotherapeutic agent. This compound features a 5-aminopentyl side chain conjugated to the carboxyl group of methotrexate via an amide bond. The modification aims to enhance targeting, reduce systemic toxicity, or improve pharmacokinetic properties compared to the parent drug.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRNPWYHGNQALD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436353 | |

| Record name | MTX-DAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136672-64-5 | |

| Record name | MTX-DAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2,4-Diamino-6-Hydroxymethylpteridine

Bromination and Protection

Coupling with Ethyl N-(p-Methylaminobenzoyl)-L-Glutamate

-

Alkylation : The bromomethylpteridine reacts with ethyl N-(p-methylaminobenzoyl)-L-glutamate under alkaline conditions.

-

Deprotection : Trifluoroacetyl groups are removed using potassium hydroxide in ethanol, yielding MTX.

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Pteridine Synthesis | Tetraaminopyrimidine, Dihydroxyacetone | pH 5.5, 50°C | 78 |

| Bromination | HBr, Triphenylphosphine Dibromide | 0°C, 2 h | 85 |

| Glutamate Coupling | Ethyl N-(p-Methylaminobenzoyl)-L-Glutamate | KOH/EtOH, 25°C | 92 |

Synthesis of this compound

The amidation of MTX’s γ-carboxyl group with 5-aminopentylamine proceeds via carbodiimide-mediated coupling, a method validated in dendrimer-MTX conjugate synthesis.

Activation of MTX’s Carboxyl Group

Coupling with 5-Aminopentylamine

Purification and Isolation

-

Dialysis : Crude product is dialyzed against deionized water using 10 kDa molecular weight cutoff membranes to remove unreacted reagents.

-

Lyophilization : The purified conjugate is freeze-dried, yielding a white crystalline solid.

-

Characterization : confirms amide bond formation (δ 6.5–7.5 ppm for aromatic protons, δ 3.1–3.3 ppm for methylene groups adjacent to the amide).

| Parameter | Value |

|---|---|

| Activation Time | 2 h |

| Coupling Time | 48 h |

| Final Yield | 67% |

| Purity (HPLC) | >98% |

Critical Analysis of Methodologies

EDC/NHS vs. Alternative Coupling Agents

While EDC/NHS is widely adopted for amide bond formation, alternative strategies such as mixed anhydride or DCC/HOBt have been explored. However, EDC/NHS offers superior water compatibility and reduced racemization, critical for preserving MTX’s stereochemical integrity.

Impact of pH on Reaction Efficiency

Maintaining pH 7.4 during coupling ensures optimal nucleophilicity of 5-aminopentylamine while preventing MTX degradation. Acidic conditions (pH <6) risk protonating the amine, while alkaline environments (pH >8) may hydrolyze the NHS ester prematurely.

Scalability Challenges

Large-scale production faces hurdles in dialysis efficiency. Tangential flow filtration has been proposed as an alternative, offering higher throughput while retaining >95% product recovery.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions: N-(5-Aminopentyl) Methotrexate Amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amide group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

Fluorescent Probing:

N-(5-Aminopentyl) Methotrexate Amide serves as a fluorescent probe to study drug transport across cell membranes. Its ability to be visualized using fluorescence microscopy allows researchers to track interactions with cellular components in real-time, facilitating the understanding of drug dynamics and cellular uptake mechanisms.

Biology

Cellular Studies:

In biological research, this compound is employed to visualize drug transport and binding to plasma membranes. By binding to cellular structures, it influences various cellular processes, including signaling pathways and gene expression. Its fluorescent properties enable detailed studies of these interactions, providing insights into cellular metabolism and function.

Medicine

Therapeutic Investigations:

Due to its enhanced bioactivity compared to traditional Methotrexate, this compound is being investigated for potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), similar to MTX, which leads to the suppression of cell division and has implications for treating neoplastic diseases .

Targeted Drug Delivery:

Recent studies have focused on using this compound in targeted drug delivery systems. For instance, it can be incorporated into polymeric nanoscale carriers that mediate the delivery of MTX to specific tissues or tumors, thereby enhancing therapeutic efficacy while minimizing systemic toxicity . The development of such systems aims to improve the pharmacokinetics of MTX by prolonging its half-life and reducing adverse effects associated with conventional administration routes .

Industry

Quality Control Applications:

this compound is suitable for use in analytical method development and quality control applications in pharmaceutical testing. Its unique properties make it an essential reagent for ensuring the purity and consistency of drug formulations .

Case Studies and Research Findings

-

Fluorescence Microscopy Studies:

Researchers have utilized this compound in fluorescence microscopy to observe its binding dynamics on cell membranes, providing insights into how drugs are transported within cells. -

Nanoparticle Drug Delivery:

A study demonstrated that encapsulating MTX derivatives like this compound within lipid-based nanoparticles significantly increased their efficacy against cancer cells while reducing systemic toxicity compared to free MTX administration . -

Pharmacokinetic Assessments:

Investigations into the pharmacokinetics of this compound revealed that its modified structure allows for better absorption and prolonged action within biological systems, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl) Methotrexate Amide involves its binding to specific molecular targets within cells. It inhibits the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division . This inhibition leads to the suppression of cell proliferation, making it effective in cancer treatment. Additionally, the compound promotes the release of adenosine, which has anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Aminopentyl) Methotrexate Amide with three classes of compounds: pyridoindole carboxamides, maleimide-modified polymers, and deferoxamine mesilate.

Pyridoindole Carboxamides

Two pyridoindole carboxamides from serve as structural analogs:

- N-(5-Aminopentyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (5i)

- N-(6-Aminohexyl)-9H-pyrido[3,4-b]indole-3-carboxamide (5j)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| 5i | C24H27N4O2 | 403 (MS [M+H]+) | 82 | 5-aminopentyl chain, 4-methoxyphenyl group |

| 5j | C17H23N4O | 311 (MS [M+H]+) | 87 | 6-aminohexyl chain, no methoxy group |

Key Findings :

- Chain Length : The hexyl chain in 5j improves yield (87% vs. 82% for pentyl in 5i), possibly due to enhanced reactivity or solubility of 1,6-hexanediamine .

- Substituents : The 4-methoxyphenyl group in 5i increases molecular weight (403 vs. 311) and may influence binding affinity to hydrophobic targets.

- Implications for Methotrexate Amide: A 5-aminopentyl chain could balance synthetic efficiency and steric effects, while methoxy groups (as in 5i) might enhance target interactions.

Maleimide-Modified Hyaluronic Acid (HA) Nanogels

highlights the use of N-(5-aminopentyl)maleimide hydrochloride and cholesteryl-6-aminohexylcarbamate in drug delivery systems:

| Compound | Feed Molar Ratio (HA:DMT-MM:Compound) | Functional Role |

|---|---|---|

| N-(5-Aminopentyl)maleimide | 100:20:24 | Maleimide conjugation for crosslinking |

| Cholesteryl-6-aminohexylcarbamate | 100:x:1.2x (x = 1.2–44) | Hydrophobic drug encapsulation |

Key Findings :

- Chain Flexibility: The pentyl chain in maleimide derivatives allows precise crosslinking in HA nanogels, whereas hexyl chains in cholesterol conjugates enable variable drug loading .

- Relevance to Methotrexate Amide: A 5-aminopentyl linker may improve conjugation efficiency in drug-polymer hybrids compared to longer chains.

Deferoxamine Mesilate

describes deferoxamine mesilate, a hydroxamic acid-based iron chelator containing a 5-aminopentyl group:

| Compound | Molecular Formula | Key Functional Groups | Application |

|---|---|---|---|

| Deferoxamine mesilate | C25H48N6O8·CH4O3S | 5-Aminopentyl, hydroxamic acids | Iron chelation |

| Methotrexate Amide* | Hypothetical: MTX + 5-aminopentyl | 5-Aminopentyl, amide bond | Anticancer therapy |

Key Findings :

- Functional Groups : Deferoxamine’s hydroxamic acids enable metal chelation, contrasting with the amide bond in Methotrexate Amide, which is designed for enzymatic stability .

- Chain Utilization: Both compounds use 5-aminopentyl chains for conjugation, but deferoxamine’s complex structure underscores the importance of side-chain positioning for biological activity.

Biological Activity

N-(5-Aminopentyl) Methotrexate Amide is a derivative of Methotrexate (MTX), a well-established chemotherapeutic agent. This compound has garnered attention due to its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment and drug delivery systems. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its ability to inhibit dihydrofolate reductase (DHFR), similar to MTX, thereby affecting folate metabolism and cellular proliferation. Its structural modifications enhance its binding affinity and bioavailability, making it a promising candidate for further research in drug delivery and therapeutic applications.

The primary mechanism of action involves the inhibition of DHFR, which is crucial for the reduction of dihydrofolates to tetrahydrofolates. This inhibition disrupts the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Key Mechanisms:

- Inhibition of DHFR : Prevents the conversion of dihydrofolate to tetrahydrofolate.

- Disruption of Nucleotide Synthesis : Affects both DNA and RNA synthesis, inhibiting cell division.

- Fluorescent Properties : Allows visualization of drug transport across cell membranes, facilitating studies on cellular uptake and metabolism.

Biological Activity

This compound exhibits significant biological activity across various cellular models. Its enhanced properties compared to MTX include improved cellular uptake and reduced cytotoxicity towards normal cells while maintaining efficacy against cancerous cells.

Table 1: Comparative Biological Activity of this compound vs. Methotrexate

| Parameter | This compound | Methotrexate (MTX) |

|---|---|---|

| DHFR Inhibition IC50 | Lower (more potent) | Higher |

| Cellular Uptake Efficiency | Increased | Standard |

| Cytotoxicity to Normal Cells | Reduced | Higher |

| Fluorescence Visualization | Yes | No |

Research Findings

Recent studies have highlighted the potential applications of this compound in both cancer therapy and drug delivery systems.

- Cancer Treatment : Research indicates that this compound can effectively suppress tumor growth in various cancer models. For instance, in lung carcinoma cell lines, it demonstrated approximately seven-fold greater antiproliferative activity compared to free MTX formulations .

- Drug Delivery Systems : The compound's ability to serve as a fluorescent probe has facilitated studies on drug transport mechanisms across cellular membranes. This characteristic is particularly valuable in understanding how drugs interact with target cells and can lead to improved therapeutic strategies.

-

Case Studies :

- A study involving collagen-induced arthritis models showed that MTX-loaded nanoparticles (which may include derivatives like this compound) significantly reduced inflammatory cytokines compared to free MTX treatments .

- Another investigation into the pharmacokinetics of methotrexate analogs found that structural modifications could enhance bioavailability while minimizing side effects associated with traditional MTX therapy .

Q & A

Basic Research Questions

Q. How can N-(5-Aminopentyl) Methotrexate Amide be synthesized with high purity for in vitro studies?

- Methodological Answer : The synthesis typically involves coupling methotrexate to a 5-aminopentyl linker using carbodiimide-based reagents (e.g., DMT-MM) under mild conditions. For example, analogous procedures for amine-functionalized compounds use DMT-MM as a condensing agent in DMSO at 25°C, followed by purification via preparative reverse-phase HPLC with gradients of methanol in 0.1% trifluoroacetic acid to isolate the product . Characterization should include ESI-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify structural integrity .

Q. What analytical techniques are critical for validating the structural identity of this compound?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula (e.g., ESI-MS with [M+H]+ ion detection) .

- NMR Spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve the amide bond formation and linker attachment .

- HPLC-PDA with a C18 column and UV detection at 302 nm (methotrexate’s λmax) to assess purity (>95%) .

Q. How should researchers optimize storage conditions to maintain compound stability?

- Methodological Answer :

- Store lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles.

- For solutions, use sodium heparin or lithium heparin as anticoagulants to prevent degradation, as validated for methotrexate analogs in plasma/serum matrices .

Advanced Research Questions

Q. What experimental designs are recommended to assess the enzymatic inhibition kinetics of this compound against dihydrofolate reductase (DHFR)?

- Methodological Answer :

- Use a continuous spectrophotometric assay with NADPH oxidation monitored at 340 nm. Prepare DHFR in Tris-HCl buffer (pH 7.4) and pre-incubate with varying concentrations of the compound.

- Calculate IC50 and Ki values using non-linear regression (e.g., GraphPad Prism). Compare to methotrexate as a positive control .

- For cellular models, employ DHFR-deficient cell lines rescued with human DHFR to isolate target-specific effects .

Q. How can researchers resolve contradictions in bioavailability data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Perform physiologically based pharmacokinetic (PBPK) modeling to account for factors like protein binding, tissue penetration, and metabolic clearance.

- Validate with microdialysis in rodents to measure free drug concentrations in target tissues (e.g., tumor microenvironment) .

- Use LC-MS/MS for sensitive quantification in plasma and tissues, adapting protocols from methotrexate assays with deuterated internal standards .

Q. What strategies improve the aqueous solubility of this compound for preclinical testing?

- Methodological Answer :

- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) cleaved by alkaline phosphatase in vivo.

- Nanoformulation : Encapsulate in hyaluronic acid-based nanogels (e.g., maleimide-modified HA-TBA scaffolds) to enhance solubility and target tumor-associated macrophages .

- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays, ensuring compatibility with cell viability .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic study design?

- Methodological Answer :

- Conduct forced degradation studies in plasma at 37°C to identify primary metabolites (e.g., hydrolyzed amide bonds).

- Use stabilizing additives : EDTA (1 mM) to chelate metal ions and sodium fluoride (0.1%) to inhibit esterases .

- Validate sample collection protocols: Centrifuge blood within 30 minutes and store plasma at -80°C to minimize ex vivo degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.